(E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
BenchChem offers high-quality (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
899984-23-7 |
|---|---|
Molecular Formula |
C19H19ClN4O2 |
Molecular Weight |
370.84 |
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19ClN4O2/c1-12(2)11-24-17(15-5-3-4-6-16(15)22-19(24)26)23-18(25)21-14-9-7-13(20)8-10-14/h3-10,12H,11H2,1-2H3,(H2,21,23,25) |
InChI Key |
BBXVSVIPIWUTOD-HAVVHWLPSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is C₁₈H₁₈ClN₃O₂ . The compound features a chlorophenyl group , a quinazolinone moiety , and a ylidene linkage , which contribute to its biological properties. The structural uniqueness enhances its interaction with biological targets, making it a candidate for pharmacological development.
Structural Representation
| Component | Description |
|---|---|
| Chlorophenyl Group | Affects lipophilicity and biological interactions |
| Quinazolinone Moiety | Known for various pharmacological activities |
| Ylidene Linkage | Enhances reactivity and potential enzyme inhibition |
Anticancer Properties
Research indicates that (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in tumor growth pathways, suggesting its potential as an anticancer agent. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
- Promotion of apoptosis via caspase activation
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be particularly beneficial in treating chronic inflammatory diseases.
The mechanisms through which (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : Potential interactions with specific receptors that regulate cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Influencing oxidative stress levels within cells.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Anticancer Activity
A study published in a peer-reviewed journal assessed the anticancer effects of (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating potent activity against breast and lung cancer cells.
Study 2: Anti-inflammatory Properties
In another study focused on inflammatory responses, the compound was tested in animal models of induced inflammation. The administration of (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea resulted in a marked decrease in edema and inflammatory markers compared to control groups.
Summary of Research Findings
| Study Focus | Key Findings | Reference |
|---|---|---|
| Anticancer Activity | Significant reduction in cell viability; low IC50 values | |
| Anti-inflammatory Effects | Decreased edema and inflammatory markers in models |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-1-(4-chlorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea?
Methodological Answer: The synthesis of quinazolinone-urea derivatives typically involves cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs. Key steps include:
- Substituent Introduction : Use of 4-chlorophenyl isocyanate for urea bond formation .
- Cyclization : Acid- or base-catalyzed cyclization under reflux (e.g., acetic acid or DMF at 80–100°C) .
- Yield Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of quinazolinone precursor to isocyanate) and reaction time (6–12 hours) improves yields to 79–90% .
Q. How are spectroscopic techniques (IR, NMR, MS) applied to confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm urea C=O stretch (~1650–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) . For example, SS-02 (a related urea derivative) shows peaks at 1654 cm⁻¹ (amide C=O) and 3340 cm⁻¹ (NH) .
- ¹H NMR : Look for aromatic proton signals (δ 7.5–8.6 ppm) and urea NH protons (δ 9.39–11.86 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 458.49 for SS-02) .
Advanced Research Questions
Q. How do substituent variations on the quinazolinone core influence biological activity?
Methodological Answer:
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring exhibit enhanced activity. For example, 2-((4-nitrophenyl)amino)quinazolin-4(1H)-one (9i) showed 86% yield and high antifungal activity .
- SAR Analysis : Pyridine or benzofuran substituents increase potency against Candida albicans (comparable to ketoconazole) .
Q. How can contradictory spectral data (e.g., NMR shifts, mass discrepancies) be resolved during characterization?
Methodological Answer:
- Multi-Technique Validation : Cross-validate IR, NMR, and MS data. For example, SS-02’s ¹H NMR (δ 11.86 ppm for NH) aligns with IR NH stretches .
- Isotopic Patterning : Use high-resolution MS to distinguish between [M+H]⁺ and isotopic clusters (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) .
- Dynamic NMR : Resolve tautomerism (e.g., keto-enol equilibria) by variable-temperature NMR .
Q. What strategies mitigate low yields in large-scale synthesis?
Methodological Answer:
Q. What computational methods predict binding modes of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (target of ketoconazole) .
- MD Simulations : GROMACS simulations assess stability of urea-enzyme complexes (e.g., RMSD < 2.0 Å over 50 ns) .
- QSAR Models : Correlate logP values with antifungal activity (R² > 0.85 for nitro-substituted derivatives) .
Q. How do reaction conditions affect stereoselectivity in urea-quinazolinone derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
